N-(3-mercaptopropyl)homophthalimide
Description
N-(3-Mercaptopropyl)homophthalimide is a derivative of homophthalimide, characterized by a homophthalimide core (a bicyclic structure combining phthalimide with an additional fused benzene ring) and a 3-mercaptopropyl (-SCH2CH2CH2-) substituent. The thiol (-SH) group in the mercaptopropyl chain confers unique reactivity, enabling applications in drug design, polymer synthesis, and surface functionalization. Its structure allows participation in disulfide bond formation, nucleophilic reactions, and coordination with metal surfaces, distinguishing it from other homophthalimide derivatives .
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
2-(3-sulfanylpropyl)-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C12H13NO2S/c14-11-8-9-4-1-2-5-10(9)12(15)13(11)6-3-7-16/h1-2,4-5,16H,3,6-8H2 |
InChI Key |
UXPFEEPQUHWTKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CCCS |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Challenges
- Toxicity: Thiol-containing compounds like 2-MPPA face immunogenicity risks, suggesting this compound requires rigorous toxicity profiling .
- Stability : The thiol group’s susceptibility to oxidation necessitates stabilization strategies (e.g., pegylation) for biomedical use .
- Synthetic Efficiency : Microwave-assisted synthesis () could optimize yields for mercaptopropyl derivatives, reducing reaction times and environmental impact .
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